molecular formula C5H2BrN3 B1399779 3-Bromopyrazine-2-carbonitrile CAS No. 1250022-24-2

3-Bromopyrazine-2-carbonitrile

Cat. No.: B1399779
CAS No.: 1250022-24-2
M. Wt: 183.99 g/mol
InChI Key: NAPIQNUAYLKBHM-UHFFFAOYSA-N
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Description

3-Bromopyrazine-2-carbonitrile: is a heterocyclic compound with the molecular formula C5H2BrN3 and a molecular weight of 183.99 g/mol . This compound has gained significant attention due to its numerous applications in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • One common method for synthesizing 3-Bromopyrazine-2-carbonitrile involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .
  • Another method involves using 3-hydroxy-6-bromopyrazine-2-amide as a starting material, with inorganic chloride added under the conditions of phosphorus oxychloride and DIEA .

Industrial Production Methods:

  • In industrial settings, this compound is used in various manufacturing processes to improve product quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromopyrazine-2-carbonitrile can undergo substitution reactions, particularly in the presence of nucleophiles.

    Coupling Reactions: The compound is often used in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.

Common Reagents and Conditions:

    Suzuki–Miyaura Coupling: This reaction typically involves palladium catalysts and organoboron reagents under mild conditions.

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Chemistry:

  • 3-Bromopyrazine-2-carbonitrile is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

Biology and Medicine:

  • The compound has potential applications in medicinal chemistry for the development of pharmaceutical agents.

Industry:

  • In industrial research, it is used to improve product quality and efficiency in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Bromopyrazine-2-carbonitrile involves its participation in coupling reactions . In the Suzuki–Miyaura coupling , the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the final product .

Comparison with Similar Compounds

  • 3-Bromopyridine-2-carbonitrile
  • 3-Chloropyrazine-2-carbonitrile
  • 3-Fluoropyrazine-2-carbonitrile

Uniqueness:

  • 3-Bromopyrazine-2-carbonitrile is unique due to its specific bromine substitution, which can influence its reactivity and the types of reactions it undergoes .

Properties

IUPAC Name

3-bromopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-5-4(3-7)8-1-2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPIQNUAYLKBHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250022-24-2
Record name 3-bromopyrazine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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